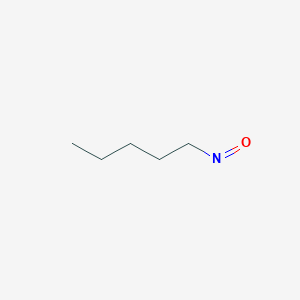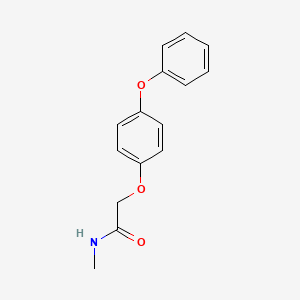
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine is a synthetic compound that combines the structural features of tert-butoxycarbonyl (Boc) protecting group, dichlorophenyl group, and L-tyrosine. This compound is often used in organic synthesis and medicinal chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection, and 2,6-dichlorophenol for the phenylation step .
Industrial Production Methods
Industrial production of N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Partially or fully dechlorinated phenyl derivatives.
Substitution: Phenyl derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the L-tyrosine moiety can participate in hydrogen bonding and electrostatic interactions. These combined effects contribute to the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)-L-tyrosine: Lacks the dichlorophenyl group, making it less hydrophobic.
O-(2,6-Dichlorophenyl)-L-tyrosine: Lacks the Boc protection, making it more reactive at the amino group.
Uniqueness
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine is unique due to the combination of the Boc protecting group and the dichlorophenyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
918419-25-7 |
|---|---|
Fórmula molecular |
C20H21Cl2NO5 |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
(2S)-3-[4-(2,6-dichlorophenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H21Cl2NO5/c1-20(2,3)28-19(26)23-16(18(24)25)11-12-7-9-13(10-8-12)27-17-14(21)5-4-6-15(17)22/h4-10,16H,11H2,1-3H3,(H,23,26)(H,24,25)/t16-/m0/s1 |
Clave InChI |
NGZQEXJKYJRAEY-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)

![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)

![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)




![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)
